molecular formula C37H46N6O10S2 B1237282 Taurobilirubin CAS No. 39084-19-0

Taurobilirubin

Cat. No.: B1237282
CAS No.: 39084-19-0
M. Wt: 798.9 g/mol
InChI Key: UTKVRKBXINFLIH-HRTPUDOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taurobilirubin (C₃₇H₄₄N₆O₁₀S₂Na₂) is a synthetic, water-soluble bilirubin conjugate in which bilirubin is chemically bound to two taurine molecules, forming a ditaurate sodium salt . It is primarily utilized in clinical diagnostics as a reference standard for measuring direct (conjugated) bilirubin in serum, enabling accurate assessment of hepatobiliary function . Unlike unconjugated bilirubin, this compound is stable in aqueous solutions, making it ideal for laboratory assays. Its molecular weight is 842.91 g/mol, and it is stored at -20°C to prevent degradation . Commercial production by Lee Biosolutions highlights its importance in research and diagnostic kits, where it serves as a critical calibrator for automated analyzers .

Properties

CAS No.

39084-19-0

Molecular Formula

C37H46N6O10S2

Molecular Weight

798.9 g/mol

IUPAC Name

2-[3-[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonic acid

InChI

InChI=1S/C37H46N6O10S2/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30/h7-8,17-18,33,40H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53)/b30-17+,31-18+

InChI Key

UTKVRKBXINFLIH-HRTPUDOWSA-N

SMILES

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O

Isomeric SMILES

CC1=C(C(N=C1/C=C/2\C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)/C=C/4\C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O

Canonical SMILES

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O

Synonyms

taurobilirubin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Taurobilirubin belongs to the family of bilirubin derivatives, which include natural and synthetic conjugates, halogenated forms, and metabolic byproducts. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparisons

Compound Molecular Weight (g/mol) Solubility CAS Number Key Characteristics
This compound 842.91 Water-soluble 68683-34-1 Synthetic ditaurate conjugate; used in clinical diagnostics for direct bilirubin assays .
Unconjugated Bilirubin 584.66 Lipid-soluble 635-65-4 Indirect bilirubin; requires diazo reagents for detection. Elevated in hemolytic disorders .
Bilirubin Glucuronide ~750 (varies) Water-soluble N/A Primary natural conjugate formed in the liver via UDP-glucuronyltransferase. Excreted in bile .
Dibromo-Bilirubin ~741 (estimated) Lipid-soluble N/A Halogenated derivative; used in early chemical studies of bilirubin reactivity .
Urobilinogen 592.70 Water-soluble 14684-37-8 Gut metabolite of bilirubin; reabsorbed enterohepatically or excreted in urine .

Key Differences

  • Solubility and Diagnostic Utility: this compound’s water solubility contrasts with unconjugated bilirubin’s lipid solubility, which necessitates alcohol or surfactants for detection in indirect assays . Bilirubin glucuronide, the natural conjugate, shares water solubility with this compound but is enzymatically synthesized in vivo, whereas this compound is chemically synthesized for standardized testing .
  • Chemical Stability: Halogenated derivatives like dibromo-bilirubin are less stable and primarily of historical interest in early bilirubin chemistry . This compound’s synthetic taurine conjugation enhances stability, making it preferable for long-term storage in diagnostic kits .
  • Clinical Relevance: Elevated unconjugated bilirubin indicates hemolysis or Gilbert’s syndrome, while conjugated bilirubin (e.g., this compound analogs) points to biliary obstruction or hepatitis . Urobilinogen, a downstream metabolite, aids in differentiating prehepatic vs. posthepatic jaundice .

Research Findings

  • This compound is critical for standardizing direct bilirubin assays, reducing inter-laboratory variability in diagnosing neonatal jaundice and liver disease .
  • Studies using synthetic conjugates like this compound have clarified the role of bilirubin’s solubility in its antioxidant properties, which may protect against atherosclerosis .
  • Halogenated bilirubin derivatives (e.g., dibromo-bilirubin) were historically used to study bilirubin’s reactivity but lack modern diagnostic applications due to instability .

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